molecular formula C7H11NO3 B2563198 ETHYL (ALLYLAMINO)(OXO)ACETATE CAS No. 52781-10-9

ETHYL (ALLYLAMINO)(OXO)ACETATE

Cat. No.: B2563198
CAS No.: 52781-10-9
M. Wt: 157.169
InChI Key: KGSUEYMMVBJVSO-UHFFFAOYSA-N
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Description

Ethyl (allylamino)(oxo)acetate is an organic compound with the molecular formula C₇H₁₁NO₃. It is an ester derivative of acetic acid, featuring an allylamino group and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (allylamino)(oxo)acetate typically involves the esterification of acetic acid derivatives with allylamine. One common method is the reaction of ethyl oxalyl chloride with allylamine under controlled conditions to yield the desired ester . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (allylamino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (allylamino)(oxo)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (allylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit peptidyl-prolyl cis-trans isomerase, leading to alterations in protein folding and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (allylamino)(oxo)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-oxo-2-(prop-2-enylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-5-8-6(9)7(10)11-4-2/h3H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUEYMMVBJVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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